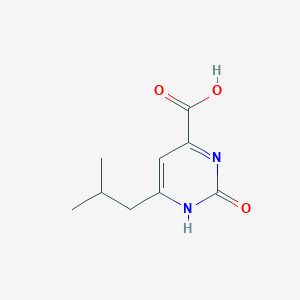

2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5(2)3-6-4-7(8(12)13)11-9(14)10-6/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIFSCKLWBVBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424374 | |

| Record name | 2-HYDROXY-6-ISOBUTYLPYRIMIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-59-2 | |

| Record name | 2-HYDROXY-6-ISOBUTYLPYRIMIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with a base-catalyzed cyclocondensation reaction to construct the core pyrimidine framework, followed by a saponification reaction to yield the final carboxylic acid. This document offers detailed, step-by-step experimental protocols, a thorough examination of the underlying reaction mechanisms, and best practices for the characterization of intermediates and the final product. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights for the successful synthesis and application of this important molecule.

Introduction: The Significance of Pyrimidine Carboxylic Acids in Drug Discovery

The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[1] The functionalization of this heterocyclic core with a carboxylic acid moiety, in particular, has been a fruitful strategy in the design of novel pharmaceuticals. Carboxylic acids are known to participate in key hydrogen bonding interactions within the active sites of enzymes and receptors, making them valuable pharmacophores in drug design.[2][3] Specifically, pyrimidine-4-carboxylic acid derivatives are recognized as essential building blocks in the synthesis of antiviral and anticancer agents.[4][5]

The target molecule of this guide, this compound, combines the established biological relevance of the pyrimidine core with the lipophilic character of an isobutyl group, a feature often exploited to enhance membrane permeability and target engagement. The 2-hydroxy (or its tautomeric 2-oxo form) and 4-carboxylic acid groups provide crucial points for molecular interactions. This guide presents a scientifically sound and reproducible synthetic route, empowering researchers to access this valuable compound for further investigation and application in drug discovery programs.[6]

The Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The overall synthetic scheme is depicted below:

Figure 1: Overall synthetic pathway for this compound.

Step 1: Cyclocondensation to form the Pyrimidine Ring. This initial step involves a classical pyrimidine synthesis through the cyclocondensation of a β-ketoester with urea.[7][8] In this specific synthesis, ethyl 4-methyl-2-oxohexanoate serves as the β-ketoester, providing the isobutyl group at the 6-position and the ester at the 4-position of the resulting pyrimidine ring. This reaction is typically base-catalyzed, with sodium ethoxide being a common and effective choice.

Step 2: Saponification of the Ester to the Carboxylic Acid. The second step is the hydrolysis of the ethyl ester intermediate to the final carboxylic acid.[9][10] This is achieved through saponification, a base-mediated hydrolysis, followed by an acidic workup to protonate the carboxylate salt.[11]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydroxy-6-isobutylpyrimidine-4-carboxylate

This procedure is adapted from established methods for pyrimidine synthesis from β-ketoesters and urea.[1][12]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-methyl-2-oxohexanoate | 172.22 | 17.22 g | 0.10 |

| Urea | 60.06 | 6.61 g | 0.11 |

| Sodium | 22.99 | 2.30 g | 0.10 |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Glacial Acetic Acid | 60.05 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 100 mL of absolute ethanol. Carefully add 2.30 g of freshly cut sodium metal in small portions to the stirred ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 6.61 g of urea and stir until it dissolves.

-

Addition of β-Ketoester: Slowly add 17.22 g of ethyl 4-methyl-2-oxohexanoate to the reaction mixture over a period of 30 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add glacial acetic acid to neutralize the solution to a pH of approximately 6-7. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a white to off-white solid.

Step 2: Synthesis of this compound

This protocol follows the general principles of ester hydrolysis (saponification).[9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-hydroxy-6-isobutylpyrimidine-4-carboxylate | 224.26 | 22.43 g | 0.10 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.00 g | 0.20 |

| Water | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

Dissolution and Hydrolysis: In a 250 mL round-bottom flask, dissolve 8.00 g of sodium hydroxide in 100 mL of water. Add 22.43 g of ethyl 2-hydroxy-6-isobutylpyrimidine-4-carboxylate to this solution.

-

Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The ester will dissolve as it is hydrolyzed to the sodium salt of the carboxylic acid. Monitor the reaction by TLC until the starting material is no longer visible.

-

Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2-3. This will protonate the carboxylate and cause the carboxylic acid to precipitate.

-

Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with copious amounts of cold water to remove any inorganic salts. Dry the product in a vacuum oven at 80 °C to a constant weight. The final product should be a white crystalline solid.

Mechanistic Insights

A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Cyclocondensation

The formation of the pyrimidine ring proceeds through a series of condensation and cyclization steps. The generally accepted mechanism for this type of reaction is as follows:

Figure 2: Key steps in the cyclocondensation mechanism.

This reaction is a classic example of a cyclocondensation reaction, which is a fundamental method for the synthesis of heterocyclic compounds.[13][14] The use of a strong base like sodium ethoxide is critical to deprotonate the urea, increasing its nucleophilicity, and to catalyze the condensation steps.

Mechanism of Saponification

The hydrolysis of the ester to the carboxylic acid under basic conditions is a nucleophilic acyl substitution reaction.[9]

Figure 3: Key steps in the saponification mechanism.

This reaction is effectively irreversible because the final deprotonation step (step 4) forms a resonance-stabilized carboxylate anion, which drives the equilibrium towards the products.[10][11]

Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

| Technique | Expected Observations |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | Signals corresponding to the isobutyl protons, the pyrimidine ring proton, and the exchangeable protons of the hydroxyl and carboxylic acid groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the pyrimidine ring, as well as carbons of the isobutyl group and the pyrimidine ring. |

| FT-IR | Characteristic absorptions for O-H stretching (broad, for both hydroxyl and carboxylic acid), C=O stretching (for the carboxylic acid and the pyrimidine ring), and C-N and C-C bond vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂N₂O₃, MW: 196.20 g/mol ).[15] |

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for this compound. By providing comprehensive experimental protocols, mechanistic explanations, and characterization guidelines, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The presented methodology is scalable and utilizes readily available starting materials, making it a practical approach for accessing this important heterocyclic compound for applications in drug discovery and development. The principles outlined herein can also be adapted for the synthesis of other substituted pyrimidine derivatives, further highlighting the versatility of this synthetic strategy.

References

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023-01-12).

- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).

- Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction | Asian Journal of Chemistry. (2016-01-28).

- (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2025-08-07).

- Pyrimidine - Wikipedia. (n.d.).

- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. (2017-02-10).

- Pyrimidine-4-carboxylic acid - Chem-Impex. (n.d.).

- SYNTHESIS OF PYRIMIDINE DERIV

- Pyrimidine-4-carboxylic acid | Biochemical Reagent - MedchemExpress.com. (n.d.).

- Pyrimidine-4-Carboxylic Acid | CAS 31462-59-6 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Influence of Electronic Factors on “Solvent-Free and C

- This compound - ChemicalBook. (n.d.).

- Pyrimidine-4-carboxylic acid | 31462-59-6 - J&K Scientific. (n.d.).

- 21.6: Chemistry of Esters. (2024-09-30).

- Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. (2021-02-13).

- Synthesis of Carboxylic Acids. (n.d.).

- Biginelli reaction - Wikipedia. (n.d.).

- Ch20: Hydrolysis of Esters - University of Calgary. (n.d.).

- Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids.

- Monitoring the conversion of benzaldehyde, ethyl acetoacetate, and urea...

- EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google P

- Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (2018-07-15).

- Pyrimidine-4-carboxylic acid - PMC - NIH. (n.d.).

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.).

- one-pot three-component condensation reaction of aldehyde, ethyl...

- 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester - Organic Syntheses Procedure. (n.d.).

- US1898755A - Urea condensation product and process - Google P

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025-05-20).

- Structure Elucidation of a Carboxylic Acid in Organic Chemistry - YouTube. (2019-03-02).

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.).

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.).

- Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - NIH. (n.d.).

- 6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy] - PubChem. (n.d.).

- A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014-12-01).

- 2-hydroxy-6-methylpyrimidine-4-carboxylic acid | 89640-83-5 - Sigma-Aldrich. (n.d.).

- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (n.d.).

- Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Deriv

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Pyrimidine synthesis [organic-chemistry.org]

- 13. asianpubs.org [asianpubs.org]

- 14. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid (CAS No. 876715-59-2). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related pyrimidine derivatives to offer valuable insights for researchers in drug discovery and development. The guide covers the compound's structure, predicted properties such as solubility and pKa, and detailed, generalized protocols for their experimental determination. Furthermore, it delves into the characteristic spectral signatures expected from NMR, IR, and mass spectrometry, providing a solid foundation for the characterization of this and similar molecules.

Introduction

This compound belongs to the pyrimidine carboxylic acid class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the pyrimidine scaffold, a core component of nucleobases. The interplay of the carboxylic acid, hydroxyl (or its tautomeric oxo form), and isobutyl substituents on the pyrimidine ring dictates the compound's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile. Understanding these properties is paramount for its potential development as a therapeutic agent.

This guide aims to bridge the current knowledge gap by providing a detailed analysis of the anticipated physicochemical characteristics of this compound and to equip researchers with the necessary experimental frameworks for its empirical validation.

Molecular Structure and Isomerism

The chemical structure of this compound is fundamental to its properties.

Figure 1: Chemical structure of this compound.

An important consideration for this molecule is the existence of keto-enol tautomerism, a common feature in hydroxypyrimidines. The "2-hydroxy" form can exist in equilibrium with its "2-oxo" tautomer, 6-isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. Theoretical calculations on similar 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids suggest that the 2-oxo form is often the more stable isomer[1][2]. The predominant tautomeric form in a given environment will significantly influence properties like hydrogen bonding, polarity, and crystal packing.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental data for this compound is not widely published. Therefore, the following table presents a combination of basic known data and predicted values based on the properties of structurally similar compounds.

| Property | Value/Predicted Range | Basis of Information/Prediction |

| CAS Number | 876715-59-2 | Chemical Abstract Service |

| Molecular Formula | C₉H₁₂N₂O₃ | Derived from structure |

| Molecular Weight | 196.21 g/mol | Pharmaffiliates[3] |

| Appearance | Likely a white to off-white solid | General property of similar pyrimidine carboxylic acids[4][5] |

| Melting Point | Predicted: >200 °C | Pyrimidine carboxylic acids often have high melting points due to strong intermolecular interactions. For example, Pyrimidine-2-carboxylic acid has a melting point of 182-185 °C. |

| Solubility | Predicted: Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | The carboxylic acid and pyrimidine nitrogens may aid aqueous solubility, but the isobutyl group increases lipophilicity. Pyrimidine-4-carboxylic acid is soluble in DMSO and DMF[6][7]. |

| pKa | Predicted: Two pKa values are expected. One for the carboxylic acid (around 3-5) and another for the pyrimidine ring (acidic or basic depending on tautomer). | The carboxylic acid pKa is expected to be in the typical range for this functional group. The pKa of the pyrimidine ring can be influenced by substituents. Computational methods can provide more precise estimations[8][9][10]. |

| LogP | Predicted: 0.5 - 1.5 | The isobutyl group will contribute to a positive LogP value, indicating some lipophilicity. |

Synthesis and Characterization

General Synthesis Route

The synthesis of 2-hydroxy-6-alkylpyrimidine-4-carboxylic acids can generally be achieved through the cyclocondensation of a β-keto ester with urea or a urea equivalent. A plausible synthetic pathway for the title compound is outlined below.

Figure 2: A generalized synthetic workflow for this compound.

This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. Subsequent acidification yields the desired carboxylic acid. Purification is commonly achieved through recrystallization.

Spectral Characterization: An Interpretive Guide

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

4.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically between 10-13 ppm. This signal's position can be concentration-dependent and it will disappear upon D₂O exchange[11].

-

Pyrimidine Ring Proton (-CH=): A singlet corresponding to the proton at the 5-position of the pyrimidine ring, likely in the range of 6.0-7.5 ppm.

-

Isobutyl Group Protons (-CH₂CH(CH₃)₂):

-

A doublet for the two methyl groups (-CH(CH₃ )₂).

-

A multiplet for the methine proton (-CH (CH₃)₂).

-

A doublet for the methylene protons (-CH₂ CH(CH₃)₂).

-

4.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carboxylic Acid Carbonyl (-C =O): A signal in the range of 160-180 ppm[11].

-

Pyrimidine Ring Carbons: Several signals corresponding to the carbons of the pyrimidine ring. The chemical shifts will be influenced by the nitrogen atoms and the substituents.

-

Isobutyl Group Carbons: Signals for the methylene, methine, and methyl carbons of the isobutyl group in the aliphatic region of the spectrum.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding[12].

-

C=O Stretch (Carboxylic Acid and Pyrimidine Ring): Strong absorption bands between 1650-1750 cm⁻¹. The exact position will depend on conjugation and hydrogen bonding. The presence of the 2-oxo tautomer would also contribute to this region[13].

-

C=N and C=C Stretches (Pyrimidine Ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Isobutyl Group): Bands just below 3000 cm⁻¹.

4.2.4. Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak at m/z = 196.21, corresponding to the molecular weight of the compound[3].

-

Fragmentation Pattern: The fragmentation of pyrimidine derivatives can be complex but often involves the loss of small molecules like CO, CO₂, and fragments from the alkyl side chain. The specific fragmentation pattern can provide valuable structural information[14][15][16].

Experimental Protocols for Physicochemical Property Determination

The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Determination of Aqueous Solubility

The shake-flask method is a standard approach for determining aqueous solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge the sample to separate the solid phase from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent in which the compound is freely soluble.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the aqueous solubility.

Determination of the Acid Dissociation Constant (pKa)

Potentiometric titration is a reliable method for pKa determination.

Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration in water or a co-solvent system if solubility is low.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and a precision burette. Maintain a constant temperature throughout the experiment.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point(s) of the titration curve. For more accurate results, use specialized software for pKa calculation from titration data.

Figure 3: Workflow for pKa determination by potentiometric titration.

Determination of the Octanol-Water Partition Coefficient (LogP)

The shake-flask method is also commonly used for LogP determination.

Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of this compound in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of the other pre-saturated phase to create a two-phase system.

-

Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be established.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Applications and Future Directions

The structural motifs within this compound suggest several potential areas of application in drug discovery. The pyrimidine core is a well-established pharmacophore in antiviral, anticancer, and antibacterial agents. The carboxylic acid group can be involved in key interactions with biological targets and can also be used as a handle for prodrug strategies to improve pharmacokinetic properties.

Future research should focus on the empirical determination of the physicochemical properties outlined in this guide. A thorough understanding of these properties will be crucial for any further development of this compound, including formulation studies, in vitro and in vivo ADME profiling, and the rational design of more potent and selective analogs.

References

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.

- Cayman Chemical. (2022).

- ChemicalBook. (2026). Pyrimidine-2-carboxylic acid | 31519-62-7.

- IOSR Journal. (n.d.).

- Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6).

- Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.

- Wikipedia. (2023). Pyrimidine.

- Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). Pyrimidine-2-carboxylic acid 97.

- Avdeef, A. (2012). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical Sciences, 101(10), 3637-3654.

- International Journal of Scientific Research and Engineering Development. (n.d.). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine.

- Chem-Impex. (n.d.). Pyrimidine-2-carboxylic acid.

- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

- SynHet. (n.d.). 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid.

- National Center for Biotechnology Information. (2016). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Medicinal Chemistry Letters, 7(10), 925-930.

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- ResearchGate. (n.d.).

- BLD Pharm. (n.d.). 6299-87-2|6-Hydroxypyrimidine-4-carboxylic acid.

- Geremia, K. L., & Seybold, P. G. (2019). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 20(12), 3025.

- ChemicalBook. (n.d.). 2,4-Dihydroxypyrimidine-5-carboxylic acid CAS#: 23945-44-0.

- ResearchGate. (n.d.). Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids.

- ScienceDirect. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 1-13.

- Sigma-Aldrich. (n.d.).

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Pharmaffiliates. (n.d.). 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid.

- Sigma-Aldrich. (n.d.). 6-Hydroxypyrimidine-4-carboxylic acid | 6299-87-2.

- PubChem. (n.d.). 6-Hydroxypyrimidine-4-carboxylic acid.

- PubMed. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 446-457.

- Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6).

- PubMed. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research, 18(9), 1311-1319.

- ResearchGate. (n.d.). Calculated vs . experimental IR spectrum of pyrimidine in CS 2...

- National Center for Biotechnology Information. (n.d.). Pyrimidine-4-carboxylic acid.

- University of Wisconsin-Madison. (2020).

- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

- PubChem. (n.d.). 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

- PubChem. (n.d.). 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid.

- NIST WebBook. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-.

- SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid.

Sources

- 1. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. optibrium.com [optibrium.com]

- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ripublication.com [ripublication.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. article.sapub.org [article.sapub.org]

- 16. iosrjournals.org [iosrjournals.org]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms in a pyrimidine derivative dictates its physicochemical properties, such as solubility and stability, and its interaction with biological targets.[1] This guide provides a comprehensive, in-depth technical roadmap for the complete crystal structure analysis of 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid, a novel compound of interest in drug development. As no public crystallographic data for this specific molecule currently exists, this document serves as a predictive and methodological whitepaper. It outlines a systematic workflow, from material synthesis and crystallization to advanced solid-state characterization and computational prediction. We delve into the causality behind experimental choices, providing field-proven insights to guide researchers in obtaining, solving, and refining the crystal structure of this and related molecules.

Introduction: The Criticality of Crystal Structure in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its performance and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystal forms, can lead to significant variations in bioavailability, stability, and mechanical properties.[3] For a molecule like this compound, which contains functional groups capable of extensive hydrogen bonding (a carboxylic acid and a hydroxypyrimidine tautomer), the potential for rich polymorphic landscapes is high.

Therefore, a thorough crystal structure analysis is not merely an academic exercise but a fundamental necessity in drug development. It provides an unambiguous understanding of the molecular conformation and the supramolecular arrangement (crystal packing).[4] This knowledge is paramount for securing intellectual property, ensuring batch-to-batch consistency, and designing robust formulation strategies. This guide details the integrated approach required to fully characterize the crystalline state of the title compound.

Synthesis and Material Preparation

While various synthetic routes to pyrimidine derivatives exist, a plausible pathway to this compound involves a multicomponent reaction, a cornerstone of modern synthetic chemistry for its efficiency.

Proposed Synthetic Pathway

A likely approach is the Biginelli reaction or a similar condensation method. This would involve the reaction of ethyl 4-methyl-3-oxopentanoate (the isobutyl precursor), urea (as the source of the N-C-N fragment of the pyrimidine ring), and an appropriate glyoxylate derivative, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis

-

Condensation: To a solution of ethyl 4-methyl-3-oxopentanoate (1.0 eq) and urea (1.2 eq) in ethanol, add a catalytic amount of hydrochloric acid.

-

Reaction: Add ethyl glyoxylate (1.1 eq) dropwise to the mixture and reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The crude ester intermediate may precipitate and can be collected by filtration.[5]

-

Hydrolysis: Suspend the crude ester in an aqueous solution of sodium hydroxide (2.0 M) and heat at 60-80°C until the solid dissolves and the reaction is complete (monitored by TLC).

-

Acidification & Crystallization: Cool the solution in an ice bath and acidify to a pH of 2-3 with concentrated HCl.[6] The target compound, this compound, will precipitate as a solid.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. The product should be purified by recrystallization from a suitable solvent system (e.g., water/methanol mixture) to achieve the high purity required for crystallographic studies.[6][7]

Crystallization: The Gateway to Structure Determination

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[8] The molecular rigidity of the pyrimidine ring, combined with the hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups, makes this molecule a good candidate for crystallization.[7]

Screening for Crystallization Conditions

A systematic screening approach is essential. The choice of solvent is critical, as it influences solubility and the kinetics of crystal growth. Carboxylic acids can often be crystallized from polar solvents where their solubility is temperature-dependent.[9]

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof).

-

Methodologies: Employ multiple crystallization techniques to explore different nucleation and growth kinetics:

-

Slow Evaporation: Prepare a nearly saturated solution of the compound at room temperature and allow the solvent to evaporate slowly in a loosely capped vial.

-

Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.[9]

-

Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated compound solution on a slide over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the drop reduces solubility and promotes crystallization.

-

The goal is to produce well-defined, single crystals with dimensions typically greater than 0.1 mm in all directions.[8]

Primary Structure Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline material.[4][10] It provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as the packing arrangement and intermolecular interactions within the crystal lattice.[4]

The SC-XRD Workflow

The process involves mounting a suitable single crystal, collecting diffraction data, solving the structure, and refining the model.

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Protocol: SC-XRD Analysis

-

Crystal Mounting: A high-quality single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. A modern diffractometer with an area detector (like a CCD or CMOS sensor) captures the diffraction patterns from multiple crystal orientations.[4][11] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution: The collected data is processed to yield a set of reflection intensities. Phase information is then computationally derived using direct methods or Patterson functions to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data.[6]

-

Validation: The final model is validated for geometric and crystallographic soundness, resulting in a Crystallographic Information File (CIF).

Predicted Crystallographic Data and Interpretation

The following table presents hypothetical yet plausible data for a monoclinic crystal form of this compound, which would be obtained from SC-XRD.

| Parameter | Predicted Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry operations (a 2₁ screw axis and a c-glide plane).[12] |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 98° | Defines the size and shape of the repeating unit in the crystal lattice.[1] |

| Z (Molecules/Unit Cell) | 4 | Indicates the number of molecules within one unit cell. |

| Bond Lengths & Angles | C=O ≈ 1.21 Å, C-O ≈ 1.32 Å, C-N ≈ 1.34 Å | Provides precise geometric parameters of the molecule, confirming connectivity and indicating bond order.[1] |

| Key Intermolecular Interaction | O-H···N Hydrogen Bond (Carboxylic Acid to Pyrimidine N) | A strong, directional interaction likely to form a primary supramolecular synthon, often a dimer or catemer, which dictates the overall crystal packing.[6] |

The most significant finding from SC-XRD would be the precise nature of the hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor, while the pyrimidine ring contains nitrogen atoms that are excellent acceptors.[6] This would likely result in robust hydrogen-bonded synthons that form the backbone of the crystal structure.

Bulk Material Characterization: Beyond the Single Crystal

While SC-XRD provides the ultimate structural detail, it is crucial to confirm that the bulk material is representative of the single crystal analyzed. This is achieved through a combination of techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique for phase identification of a crystalline material.[13] It generates a unique "fingerprint" for a specific crystal form.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A small amount (10-20 mg) of the finely ground, homogenized crystalline powder is placed on a sample holder.[14]

-

Data Acquisition: The sample is scanned over a range of 2θ angles using a diffractometer. The instrument records the intensity of the diffracted X-rays at each angle.[13][14]

-

Analysis: The experimental PXRD pattern is compared to a pattern calculated from the SC-XRD data. A match confirms the phase purity of the bulk sample. Any additional peaks would indicate the presence of impurities or a different polymorph.

Caption: Workflow for phase purity confirmation using PXRD.

Thermal Analysis (DSC & TGA)

Thermal analysis techniques provide valuable information about the physical and chemical properties of a material as a function of temperature.[15]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting point, crystallization events, and solid-solid phase transitions. For a pure, single-phase crystalline material, DSC should show a single, sharp endotherm corresponding to its melting point.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[15] TGA is used to assess thermal stability and determine the presence of residual solvents or water (hydrates). For an anhydrous, pure sample of the title compound, the TGA thermogram should show no significant mass loss until the onset of thermal decomposition.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

-

DSC Measurement: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[16] Record the heat flow to identify thermal events.

-

TGA Measurement: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[16] Record the mass change to identify decomposition or desolvation temperatures.

| Technique | Expected Observation | Interpretation |

| DSC | A single, sharp endothermic peak at T > 150 °C | Indicates the melting point of a pure, crystalline substance. The absence of other thermal events suggests no polymorphism or phase transitions in the tested range.[17] |

| TGA | Stable baseline until T > 200 °C, then mass loss | Confirms the material is thermally stable up to the decomposition temperature and is likely anhydrous and free of residual solvents.[17] |

Spectroscopic Verification

Spectroscopic methods confirm the molecular structure of the bulk material.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present. For this compound, key vibrational bands would be expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch (around 1710 cm⁻¹), and characteristic pyrimidine ring vibrations.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the chemical environment and connectivity of atoms, confirming the molecular structure in solution.[1]

Computational Crystal Structure Prediction (CSP)

In modern drug development, experimental screening is increasingly complemented by computational Crystal Structure Prediction (CSP).[20] CSP uses the 2D chemical diagram to generate and rank plausible crystal structures based on their calculated lattice energies.[21][22]

The Role and Workflow of CSP

CSP is invaluable for:

-

Risk Assessment: Identifying potentially more stable, undiscovered polymorphs that could appear later in development.[20]

-

Guiding Experiments: Focusing experimental polymorph screens on the most likely crystal forms.

-

Structure Solution: Helping to solve crystal structures from powder diffraction data when single crystals are unavailable.[22]

Caption: A typical Crystal Structure Prediction (CSP) workflow.

The output of a CSP study is a crystal energy landscape, a plot of the relative energy of predicted polymorphs versus their density. The experimentally observed form should be at or very near the global minimum of this landscape.[20] Any predicted structures with lower energy than the observed form represent a significant risk and warrant further experimental investigation.[3]

Conclusion and Future Outlook

The comprehensive structural analysis of this compound requires an integrated, multi-technique approach. This guide has outlined a robust workflow, beginning with synthesis and crystallization, moving to definitive structure determination by SC-XRD, and culminating in bulk characterization and computational risk assessment. By following this self-validating system, researchers can establish a complete and trustworthy understanding of the solid-state properties of this molecule. This foundational knowledge is indispensable for making informed decisions in the subsequent stages of drug development, from formulation design to regulatory submission, ultimately ensuring the delivery of a safe, stable, and effective pharmaceutical product.

References

- Crystal structure prediction. (n.d.). In Wikipedia. Retrieved January 17, 2026.

- Methods and applications of crystal structure prediction. (2018). Royal Society of Chemistry.

- Oganov, A. R., & Glass, C. W. (2006).

- Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. (n.d.). EngagedScholarship@CSU.

- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH.

- Cole, J. C., et al. (2022). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields.

- Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers. (2025). Benchchem.

- What is Crystal Structure Prediction? And why is it so difficult? (2021). CCDC.

- Understanding X-Ray Diffraction: Techniques and Bragg's Law Explained. (2024). Environmental Science.

- X-ray Powder Diffraction (XRD). (2018). SERC (Carleton).

- X-RAY POWDER DIFFRACTION - XRD for the analyst. (n.d.). Imaging and Microscopy Facility.

- X-ray Diffraction (XRD) - Overview. (n.d.). Malvern Panalytical.

- Powder diffraction. (n.d.). In Wikipedia. Retrieved January 17, 2026.

- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Simultaneous Thermal Analysis.

- Method for crystallising carboxylic acid. (n.d.).

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Thermal Analysis.

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI.

- Carboxylic acid purification and crystallization process. (n.d.).

- Dilshad, A., et al. (2022).

- Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. (2022).

- Creating carboxylic acid co-crystals: The application of Hammett substitution constants. (n.d.). CrystEngComm (RSC Publishing).

- Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound. (2022). Taylor & Francis Online.

- Recrystallization and Crystalliz

- Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applic

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).

- Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data. (n.d.).

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Protocols.

- Single crystal X-ray diffraction. (n.d.). Rigaku.

- Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR. (2023). SciSpace.

- Growing Crystals for X-ray Diffraction Analysis. (2015). JoVE.

- Pyrimidine-2-carboxylic acid. (n.d.). SpectraBase.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo.

- FT-IR data of pyrimidine derivatives compounds. (n.d.).

- Pyrimidine-4-carboxylic acid. (n.d.). J&K Scientific.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- This compound. (n.d.). ChemicalBook.

- Pyrimidine-4-carboxylic acid. (n.d.). PMC - NIH.

- Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.

- 2-hydroxy-6-methylpyrimidine-4-carboxylic acid. (n.d.). Sigma-Aldrich.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH.

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry.

- Process for preparing 4-hydroxypyrimidine. (n.d.).

- A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. ijpsr.com [ijpsr.com]

- 6. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 9. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]

- 10. rigaku.com [rigaku.com]

- 11. Understanding X-Ray Diffraction: Techniques and Bragg’s Law Explained • Environmental Studies (EVS) Institute [evs.institute]

- 12. journals.iucr.org [journals.iucr.org]

- 13. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 14. Powder diffraction - Wikipedia [en.wikipedia.org]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 17. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 18. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid

Abstract: This document provides a comprehensive technical guide for the spectroscopic characterization of 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental data for this specific molecule is not widely available in public repositories, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its analysis. We present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed, field-proven protocols for data acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough structural elucidation of this and related pyrimidine derivatives.

Introduction: The Imperative for Structural Verification

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. This compound, with its combination of a heteroaromatic pyrimidine core, a carboxylic acid, a hydroxyl group (which likely exists in its tautomeric keto form), and an aliphatic isobutyl chain, presents a unique constellation of functional groups. Each of these moieties contributes to a distinct spectroscopic signature. This guide outlines the application of three cornerstone analytical techniques—NMR, IR, and MS—to build a comprehensive and self-validating structural profile of the target molecule.

The causality behind employing a multi-technique approach lies in the complementary nature of the data obtained. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and the chemical environment of each atom. IR spectroscopy offers definitive evidence for the presence of specific functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry determines the precise molecular weight and offers clues to the molecular structure through controlled fragmentation analysis. Together, they form a logical and authoritative basis for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information on the chemical environment, connectivity, and stereochemistry of individual atoms. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Data

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal far downfield.[1] |

| ~11.0 - 12.0 | Broad Singlet | 1H | -NH- | In the stable keto-tautomer, the pyrimidine ring has an N-H proton. Its chemical shift is concentration-dependent due to hydrogen bonding. |

| ~6.5 - 7.0 | Singlet | 1H | C5-H | This is the sole proton on the pyrimidine ring, appearing as a singlet in the aromatic/vinylic region. |

| ~2.6 - 2.8 | Doublet | 2H | -CH₂- | Protons on the carbon adjacent to the pyrimidine ring. Split by the single methine proton of the isobutyl group. |

| ~1.9 - 2.1 | Nonet | 1H | -CH- | Methine proton of the isobutyl group, split by the adjacent CH₂ and two CH₃ groups (8 neighboring protons). |

| ~0.9 - 1.0 | Doublet | 6H | -CH(CH₃)₂ | The two equivalent methyl groups of the isobutyl moiety, split by the methine proton. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of its attached atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 185 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and falls in this characteristic range.[2] |

| ~160 - 170 | C2, C4, C6 | Carbons in the pyrimidine ring bonded to electronegative nitrogen or oxygen atoms (C=O, C-N) appear significantly downfield.[3][4] |

| ~110 - 120 | C5 | The sole C-H carbon on the pyrimidine ring, appearing in the vinylic/aromatic region.[2] |

| ~45 - 55 | -CH₂- | The methylene carbon of the isobutyl group. |

| ~25 - 35 | -CH- | The methine carbon of the isobutyl group.[5] |

| ~20 - 25 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isobutyl group appear furthest upfield.[5] |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of acidic protons) in a clean, dry vial.[7]

-

To ensure homogeneity and remove any particulate matter which can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube.[8]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical solvent peaks.[9]

-

Tune and match the probe for the ¹H or ¹³C nucleus to maximize signal-to-noise.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire data using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be co-added to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), and the position of these absorption bands is characteristic of the bonds present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3200 | Medium, Broad | N-H Stretch | Pyrimidine Ring Amide |

| 3000 - 2850 | Medium | C-H Stretch | Isobutyl Group |

| ~1720 - 1680 | Strong | C=O Stretch | Carboxylic Acid & Pyrimidine Ketone |

| ~1650 - 1550 | Medium-Strong | C=N, C=C Stretch | Pyrimidine Ring |

| ~1350 - 1200 | Strong | C-O Stretch | Carboxylic Acid |

Interpretation and Rationale

The IR spectrum is expected to be dominated by several key features. A very broad absorption across the 3300-2500 cm⁻¹ region is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[10] Superimposed on this will be the sharper C-H stretching peaks of the isobutyl group. A strong, intense peak between 1720-1680 cm⁻¹ will arise from the overlapping C=O stretches of both the carboxylic acid and the pyrimidine keto-tautomer.[11][12] The region between 1650 and 1550 cm⁻¹ will contain absorptions characteristic of the C=N and C=C bonds within the pyrimidine ring.[10][13]

Experimental Protocol: KBr Pellet Method for FTIR

This solid-state method is ideal for non-volatile, solid organic compounds.

-

Preparation:

-

Ensure all equipment (agate mortar, pestle, die set) is scrupulously clean and dry to prevent moisture contamination.[14]

-

Place approximately 1-2 mg of the sample and 100-200 mg of spectroscopy-grade potassium bromide (KBr) powder into the agate mortar. The KBr must be kept in a desiccator to remain dry.[15][16]

-

Gently grind and thoroughly mix the sample and KBr until a fine, homogeneous powder is obtained.[14]

-

-

Pellet Formation:

-

Analysis:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically keeps the molecule intact, allowing for clear determination of the molecular ion.[18]

Predicted Mass Spectrum Data

The molecular formula is C₉H₁₂N₂O₃, with a monoisotopic mass of 196.0848 g/mol .

| m/z (Predicted) | Ion | Rationale |

| 197.0921 | [M+H]⁺ | The protonated molecular ion (base peak in ESI positive mode). |

| 179.0815 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent. |

| 152.0921 | [M+H - COOH]⁺ | Loss of the carboxylic acid group as a radical, followed by H abstraction. |

| 140.0553 | [M+H - C₄H₉]⁺ | Loss of the isobutyl group (57 Da). |

| 112.0607 | [M+H - COOH - C₃H₆]⁺ | Subsequent loss of propene from the isobutyl chain after initial fragmentation. |

Interpretation and Rationale

In positive-ion ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at m/z 197.[19] Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, would provide structural confirmation. The most common fragmentation pathways for pyrimidine carboxylic acids involve the loss of small, stable neutral molecules or radicals.[20][21] We predict the facile loss of the isobutyl group (as isobutene radical cation or neutral isobutene) and the decarboxylation (loss of CO₂ or the entire COOH group). The stability of the pyrimidine ring means it will likely be present in many of the larger fragment ions.[22]

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity volatile solvent like methanol or acetonitrile.[23]

-

Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal solvent for the final dilution is typically a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.[19][23]

-

Ensure the final solution is free of any particulates.

-

Transfer the solution to a standard 2 mL mass spectrometry vial with a pre-slit septum cap.[23]

-

-

Data Acquisition:

-

Infuse the sample into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).[24]

-

Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate an electrospray.

-

Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

To confirm the structure, perform a tandem MS (MS/MS) experiment. Isolate the precursor ion (m/z 197) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.[25]

-

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a rigorous and self-validating system for the structural characterization of this compound. While this guide is based on predicted data, the underlying principles and experimental protocols are authoritative and field-proven. The predicted spectra serve as a reliable template for researchers to compare against their experimentally acquired data. By following the detailed methodologies herein, scientists can confidently elucidate and confirm the structure of this molecule, enabling its advancement in the drug development pipeline.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: Journal of Advanced Research, 4(2), 1-5. Available From: [Link]

-

Deshmukh, R., et al. (2016). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available From: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available From: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available From: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available From: [Link]

-

University of Leicester. NMR Sample Preparation. Department of Chemistry. Available From: [Link]

-

Al-Amiery, A. A., et al. (2016). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available From: [Link]

-

Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841. Available From: [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available From: [Link]

-

Siano, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Available From: [Link]

-

Specac. (n.d.). How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. Available From: [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Available From: [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Available From: [Link]

-

Western University. (2013). NMR SAMPLE PREPARATION. JB Stothers NMR Facility. Available From: [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available From: [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available From: [Link]

-

Singh, J., et al. (2014). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. ResearchGate. Available From: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available From: [Link]

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available From: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available From: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available From: [Link]

-

Kéki, S., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. Available From: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available From: [Link]

-

TRACES Centre Laboratory. (2020). KBr Pellet Preparation for FTIR Analysis. YouTube. Available From: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available From: [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available From: [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available From: [Link]

-

Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. Available From: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available From: [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available From: [Link]

-

N/A. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available From: [Link]

-

Van der Rest, G., & Halgand, F. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 3-30. Available From: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available From: [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. compoundchem.com [compoundchem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. books.rsc.org [books.rsc.org]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 14. kindle-tech.com [kindle-tech.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. shimadzu.com [shimadzu.com]

- 17. pelletpressdiesets.com [pelletpressdiesets.com]

- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 19. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 20. article.sapub.org [article.sapub.org]

- 21. sphinxsai.com [sphinxsai.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 24. phys.libretexts.org [phys.libretexts.org]

- 25. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Anticipated Biological Profile and Investigative Framework for 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide presents a comprehensive investigative framework for a novel compound, 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes existing knowledge on structurally related pyrimidine derivatives to project its anticipated biological profile. We provide a hypothetical synthesis pathway, propose potential biological activities, and detail robust experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded roadmap for the exploration of this promising new chemical entity.

Introduction: The Prominence of Pyrimidine Derivatives in Drug Discovery

The pyrimidine ring is a privileged scaffold in drug discovery, owing to its presence in the nucleobases of DNA and RNA and its versatile chemical properties that allow for diverse molecular interactions.[1][2] Pyrimidine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3] Their ability to mimic endogenous molecules and interact with a variety of biological targets makes them a fertile ground for the development of novel therapeutics.[4] The general class of pyrimidine-4-carboxylic acids, to which our target compound belongs, has been specifically implicated in pharmaceutical and agricultural applications, serving as key building blocks for antiviral and anticancer agents.[5][6]

This whitepaper focuses on the untapped potential of this compound. By analyzing structure-activity relationships of similar compounds, we can hypothesize its likely biological activities and design a rigorous experimental plan to elucidate its therapeutic potential.

Proposed Synthesis of this compound

The synthesis of pyrimidine derivatives can be achieved through various established chemical routes. A common and effective method involves the condensation of a β-ketoester with an amidine or a related nitrogen-containing compound.[7] For the synthesis of this compound, we propose a two-step synthesis starting from commercially available reagents.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Condensation: Ethyl 4-methyl-2-oxohexanoate (the isobutyl β-ketoester) is reacted with urea in the presence of a base catalyst such as sodium ethoxide in ethanol. The reaction mixture is refluxed for several hours to facilitate the cyclocondensation reaction, yielding 6-isobutyl-2-oxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid.

-

Oxidation and Tautomerization: The resulting tetrahydropyrimidine intermediate is then subjected to mild oxidation to introduce the double bond in the pyrimidine ring. This product will exist in tautomeric equilibrium with the desired this compound.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity compound for biological evaluation.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on pyrimidine derivatives, we hypothesize that this compound may exhibit several key biological activities.

Anticancer Activity

Many pyrimidine derivatives are potent anticancer agents, often acting as kinase inhibitors or antimetabolites.[1][8] The presence of the pyrimidine core, a carboxylic acid group, and a lipophilic isobutyl group suggests potential interactions with the ATP-binding pockets of various protein kinases involved in cancer cell proliferation and survival.

Potential Signaling Pathway: Kinase Inhibition

Caption: Hypothesized mechanism of anticancer action via protein kinase inhibition.

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[9] The structural features of this compound may allow it to bind to the active site of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Antioxidant Activity

The hydroxy-pyrimidine core is known to possess antioxidant properties.[10] The compound may act as a free radical scavenger, donating a hydrogen atom from its hydroxyl group to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro assays should be conducted. The following are detailed, step-by-step protocols for key experiments.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.[11]

Experimental Workflow: MTT Assay